N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds structurally related to N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have demonstrated potential anticancer and anti-5-lipoxygenase activities. These compounds were evaluated for their cytotoxic effects on various cancer cell lines, including HCT-116 and MCF-7, showing promising results as anticancer agents. Additionally, their anti-5-lipoxygenase activity suggests a potential for treating inflammatory conditions (Rahmouni et al., 2016).
Antimicrobial Activity
Research into pyrazolo[1,5-a]pyrimidine derivatives has also extended into antimicrobial efficacy, indicating that these compounds possess significant inhibitory activity against various microbial strains. This activity encompasses a broad spectrum, targeting both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This suggests the potential for these compounds to be developed into novel antimicrobial agents with broad-spectrum efficacy (Abdallah & Elgemeie, 2022).
Synthesis and Characterization
The compound's role is pivotal in the synthesis of various heterocyclic compounds, serving as a key intermediate. Research focused on the synthesis, characterization, and evaluation of pyrazolo[1,5-a]pyrimidine derivatives has led to the development of new compounds with potential therapeutic applications. This includes efforts to synthesize compounds with enhanced biological activity through modifications of the pyrazolo[1,5-a]pyrimidine scaffold, aiming to improve therapeutic efficacy and reduce toxicity (Hassan, Hafez, & Osman, 2014).
Enzymatic Inhibition and Antitumor Activity
Investigations into the enzymatic inhibition capabilities of pyrazolo[1,5-a]pyrimidine derivatives have revealed their potential as selective inhibitors of certain enzymes linked to disease processes, including cancer. These compounds have been shown to inhibit the activity of enzymes vital for the survival of cancer cells, thus offering a promising approach to cancer therapy. The research underscores the importance of the pyrazolo[1,5-a]pyrimidine core in the development of new anticancer agents with targeted enzymatic inhibition properties (Moustafa et al., 2022).
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-4-3-14(11-19(18)29-2)12-24-21(27)16-13-25-26-17(7-10-23-20(16)26)15-5-8-22-9-6-15/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLXRLVTYQLOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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